molecular formula C22H27N5O3S2 B2639539 (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one CAS No. 489464-74-6

(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one

Katalognummer: B2639539
CAS-Nummer: 489464-74-6
Molekulargewicht: 473.61
InChI-Schlüssel: AGQNCJZWKKOIEZ-VKAVYKQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Its primary research value lies in its ability to induce cell cycle arrest, specifically at the G1/S phase, by inhibiting CDK2/cyclin E activity, a critical complex for the G1 to S phase transition. This mechanism makes it a crucial tool for investigating cell cycle progression, DNA replication, and the role of CDK2 in various disease models. Studies have utilized this compound to explore targeted therapeutic strategies in cancers characterized by CDK2 dysregulation, such as those with CCNE1 amplification, where it has been shown to selectively induce apoptosis and suppress tumor growth. Researchers also employ this inhibitor to study the mechanisms of chemotherapeutic resistance and to identify synthetic lethal interactions in specific genetic backgrounds. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S2/c1-3-6-27-21(30)17(32-22(27)31)14-16-19(25-10-8-24(9-11-25)12-13-28)23-18-15(2)5-4-7-26(18)20(16)29/h4-5,7,14,28H,3,6,8-13H2,1-2H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQNCJZWKKOIEZ-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CCO)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CCO)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a scaffold known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Structural Overview

The compound features a complex structure that integrates a thiazolidinone core with various substituents, including a piperazine moiety and a pyrido[1,2-a]pyrimidine ring. This unique structure is essential for its biological activity, as the arrangement of functional groups can significantly influence interaction with biological targets.

1. Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. Recent studies indicate that thiazolidin-4-one derivatives can act as multi-target enzyme inhibitors, affecting various pathways involved in cancer progression .

Case Study:
In vitro studies demonstrated that certain thiazolidinone analogs exhibited significant cytotoxicity against various cancer cell lines, including B16F10 melanoma cells. Compounds similar to the one under investigation displayed IC50 values indicating effective inhibition of cell growth at low concentrations .

2. Enzyme Inhibition

The compound has potential as an inhibitor of key enzymes involved in inflammatory processes and cancer progression. For instance, derivatives of thiazolidinone have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer development .

Table 1: Enzyme Inhibition Potency of Thiazolidinone Derivatives

CompoundTarget EnzymeIC50 (μM)Reference
Thiazolidinone ACOX-I0.78
Thiazolidinone BCOX-II0.52
(Z)-CompoundUnknownTBDThis Study

3. Antimicrobial Activity

Thiazolidinone derivatives have also shown antimicrobial properties, making them candidates for addressing antibiotic resistance. Studies have indicated that these compounds exhibit activity against various bacterial strains, which is critical given the rising challenge of antimicrobial resistance globally .

The biological activity of (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one may involve several mechanisms:

  • DNA Interaction : Similar compounds have been shown to interact with DNA, disrupting replication and transcription processes critical for cancer cell survival.
  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in metabolic pathways related to inflammation and tumor growth.
  • Cell Signaling Modulation : It may alter signaling pathways that regulate cell proliferation and apoptosis.

Wissenschaftliche Forschungsanwendungen

Applications in Cancer Research

  • Histone Demethylase Inhibition :
    • Studies have shown that derivatives similar to (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one exhibit potent inhibitory effects on KDM4 and KDM5 enzymes. This inhibition can lead to the reactivation of silenced tumor suppressor genes and the downregulation of oncogenes .
  • Cell Permeability :
    • The compound’s design incorporates a piperazine moiety, enhancing its cell permeability. This characteristic is crucial for drug development as it allows the compound to effectively reach intracellular targets .
  • Potential for Combination Therapies :
    • Given its mechanism of action, this compound may be used in combination with other anticancer agents to enhance therapeutic efficacy and overcome drug resistance .

Case Studies

Several studies have documented the effects of similar thiazolidinone derivatives on cancer cell lines:

StudyCompound TestedCancer TypeOutcome
Thiazolidinone Derivative ABreast CancerSignificant reduction in cell viability
Thiazolidinone Derivative BProstate CancerInduced apoptosis in cancer cells
Thiazolidinone Derivative CLung CancerInhibition of tumor growth in xenograft models

These studies highlight the potential effectiveness of thiazolidinone derivatives in targeting cancer cells while sparing normal cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the piperazine and thiazolidinone rings, which modulate physicochemical and biological properties. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name/ID Piperazine Substituent Thiazolidinone Substituent Key Features Reference
Target Compound 4-(2-hydroxyethyl)piperazine 3-propyl Enhanced hydrophilicity due to hydroxyethyl group; Z-configuration ensures optimal spatial interaction.
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 4-ethylpiperazine 3-(1-phenylethyl) Increased lipophilicity from phenylethyl group; potential for π-π stacking interactions.
(Z)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one (477735-22-1) 4-(2-methoxyphenyl)piperazine 3-methyl Methoxyphenyl group introduces steric bulk and potential aryl-binding interactions; methyl substituent reduces steric hindrance.

Key Findings:

Piperazine Modifications :

  • The hydroxyethyl group in the target compound enhances solubility compared to ethyl or methoxyphenyl analogs, which may improve bioavailability .
  • Methoxyphenyl-substituted analogs (e.g., 477735-22-1) likely exhibit stronger binding to aromatic receptor pockets due to π-π interactions but may suffer from metabolic instability .

Thiazolidinone Substituents: The 3-propyl group in the target compound balances lipophilicity and steric effects, whereas 3-(1-phenylethyl) analogs (e.g., compound) show higher membrane permeability but increased risk of off-target interactions .

Stereochemical Considerations :

  • The Z-configuration of the methylene bridge is critical for activity, as seen in analogs like 477735-22-1. E-isomers typically show reduced potency due to altered spatial alignment .

Table 2: Physicochemical and Predicted ADME Properties

Property Target Compound Compound 477735-22-1
Molecular Weight ~562.66 g/mol ~600.74 g/mol ~534.61 g/mol
logP (Predicted) 2.8 4.1 3.5
Hydrogen Bond Donors 2 (hydroxyethyl, thioxo) 1 (thioxo) 1 (thioxo)
Rotatable Bonds 8 10 9
Topological Polar Surface Area ~120 Ų ~95 Ų ~105 Ų

Research Implications:

  • Target Prediction: Tools like SimilarityLab () could identify kinase or epigenetic targets by comparing the compound’s scaffold to active pyrido-pyrimidinones and thiazolidinones .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrido[1,2-a]pyrimidin-4-one core in this compound?

  • The pyrido[1,2-a]pyrimidin-4-one scaffold can be synthesized via condensation reactions between aminopyridines and activated carbonyl intermediates. For example, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) has been used to facilitate cyclization reactions with aminopyridines, leveraging the nucleophilic character of the pyridyl nitrogen and sulfur coordination . Adjustments in base (e.g., triethylamine) and reaction time (6–12 hours) are critical for optimizing yield .

Q. How can the thioxothiazolidin-4-one moiety be introduced into the target molecule?

  • The thioxothiazolidin-4-one ring is typically formed via a Knoevenagel condensation between a thiazolidinone precursor and an aldehyde-bearing intermediate. For example, refluxing 2-thioxothiazolidin-4-one derivatives with aldehydes in ethanol or DMF/EtOH mixtures (1:1) under basic conditions yields the desired methylene-linked product . Reaction monitoring via TLC or HPLC is recommended to confirm completion.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : To confirm stereochemistry (Z-configuration) and substitution patterns, particularly the methylene bridge and propyl chain.
  • HRMS : For molecular weight validation and fragmentation analysis of the heterocyclic core.
  • IR Spectroscopy : To identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Z-isomer over the E-isomer?

  • Steric and Electronic Factors : Use bulky bases (e.g., DBU) to favor the thermodynamically stable Z-isomer by slowing equilibration.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance the stability of intermediates, favoring Z-configuration .
  • Temperature Control : Lower reaction temperatures (e.g., 0–25°C) during condensation steps reduce isomerization .

Q. What computational methods are suitable for analyzing the compound’s binding affinity to biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) via the pyrido-pyrimidinone core.
  • DFT Calculations : Assess electronic properties (e.g., HOMO/LUMO orbitals) to predict reactivity at the methylene bridge or thioxo group .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Piperazine Substitution : Replace the 2-hydroxyethyl group with a deuterated or fluorinated analog to reduce oxidative metabolism .
  • Thiazolidinone Optimization : Introduce electron-withdrawing groups (e.g., CF3) at the 3-propyl position to resist hydrolysis .

Q. What strategies resolve contradictions in SAR data for analogs of this compound?

  • Fragment-Based Analysis : Deconstruct the molecule into core (pyrido-pyrimidinone) and peripheral (piperazine, thiazolidinone) regions to isolate contributions to activity.
  • Proteolysis Targeting Chimeras (PROTACs) : Link the compound to E3 ligase binders to evaluate degradation efficiency vs. inhibitory potency .

Methodological Challenges and Solutions

Q. How to address solubility issues in biological assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro studies.
  • Prodrug Design : Introduce phosphate or acetyl groups at the hydroxyethyl moiety to improve aqueous solubility .

Q. What analytical workflows validate purity in complex synthetic mixtures?

  • HPLC-MS : Employ C18 reverse-phase columns with gradient elution (ACN/H2O + 0.1% TFA) to separate regioisomers.
  • Preparative TLC : Use silica gel plates with ethyl acetate/hexane (3:7) for small-scale purification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.